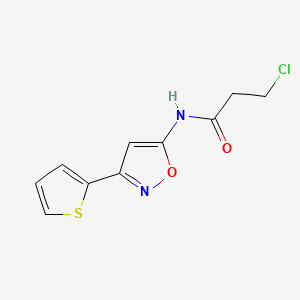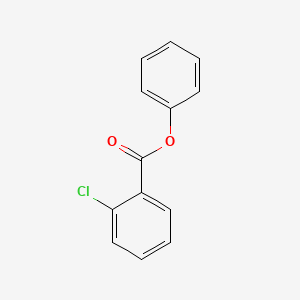
Phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid phenyl ester, is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.662 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a phenyl group attached to the 2-chlorobenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products include substituted benzoates depending on the nucleophile used.
Hydrolysis: Yields 2-chlorobenzoic acid and phenol.
Reduction: Produces the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chlorobenzoic acid and phenol, which may exert biological effects through various pathways. The chlorine atom in the 2-chlorobenzoate moiety can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzoic acid: The absence of the phenyl ester group makes it more acidic and less lipophilic.
Phenyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.
This compound is unique due to the presence of both the phenyl ester and the 2-chlorobenzoate moiety, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41998-16-7 |
|---|---|
Molekularformel |
C13H9ClO2 |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
phenyl 2-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
RBKABBZAJGDBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





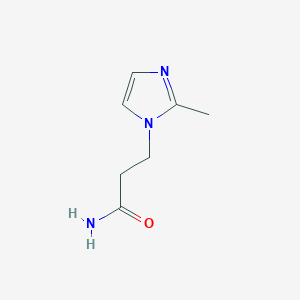
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
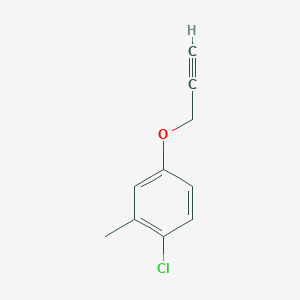
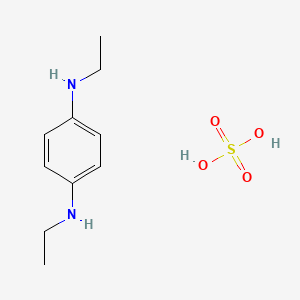

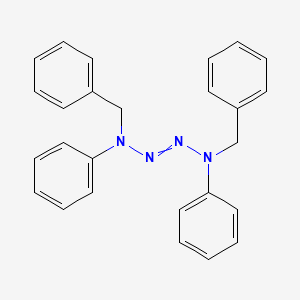

![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
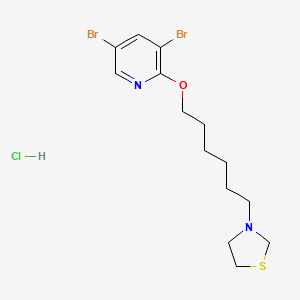
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
